4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
Description
4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-12-6-8-13(9-7-12)17-10-14-18-19-15(20-14)11-4-2-1-3-5-11/h1-9,17H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIZNCSIAIJKCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CNC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline typically involves the reaction of 4-bromoaniline with a suitable oxadiazole precursor. One common method involves the reaction of 4-bromoaniline with 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired product . The reaction conditions usually include refluxing the mixture in an appropriate solvent such as dichloromethane or chloroform for several hours.
Chemical Reactions Analysis
4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The oxadiazole ring can be reduced to form corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The anticancer properties are believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline can be compared with other oxadiazole derivatives such as:
4-chloro-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline: Similar structure but with a chlorine atom instead of bromine, showing different reactivity and biological activity.
4-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline: Contains a methyl group instead of bromine, leading to different chemical properties and applications.
4-nitro-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline: The presence of a nitro group significantly alters the compound’s reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
